Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a cyanoacetamide derivative with a brominated ketone in the presence of a base can lead to the formation of the pyrrole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Nitro derivatives of the pyrrole compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 3-amino-4-cyano-1-methyl-pyrrole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Ethyl 3-amino-5-bromo-4-cyano-1-ethyl-pyrrole-2-carboxylate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity. The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H10BrN3O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-4-cyano-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10BrN3O2/c1-3-15-9(14)7-6(12)5(4-11)8(10)13(7)2/h3,12H2,1-2H3 |
InChI Key |
FOPLELQMPKHWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)Br)C#N)N |
Origin of Product |
United States |
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